methanone](/img/structure/B249323.png)
[4-(4-Fluorobenzyl)piperazin-1-yl](pyridin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(4-Fluorobenzyl)piperazin-1-yl](pyridin-3-yl)methanone is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. The compound belongs to the class of piperazine derivatives and has shown promising results in various studies conducted to explore its mechanism of action and biochemical effects.
Mécanisme D'action
The mechanism of action of [4-(4-Fluorobenzyl)piperazin-1-yl](pyridin-3-yl)methanone is not fully understood, but it is believed to act on various neurotransmitter systems in the brain, including the serotonin and dopamine systems. The compound has been shown to act as a partial agonist at serotonin receptors and a dopamine receptor antagonist, which may contribute to its anxiolytic and antipsychotic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of [4-(4-Fluorobenzyl)piperazin-1-yl](pyridin-3-yl)methanone have been studied extensively in preclinical models. The compound has been shown to reduce anxiety-like behavior in animal models and improve cognitive function in rats. Additionally, the compound has also been shown to reduce the expression of certain genes involved in inflammation and oxidative stress, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using [4-(4-Fluorobenzyl)piperazin-1-yl](pyridin-3-yl)methanone in lab experiments include its relatively high purity and stability, as well as its ability to be synthesized in large quantities. However, the compound's potential toxicity and limited solubility in water may present some limitations in certain experiments.
Orientations Futures
There are several future directions for research involving [4-(4-Fluorobenzyl)piperazin-1-yl](pyridin-3-yl)methanone. One potential area of focus is exploring the compound's potential as a therapeutic agent for other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies may be conducted to explore the compound's mechanism of action in more detail and to identify potential drug targets for future drug development. Finally, the compound's potential as a cancer treatment may also be further explored in future studies.
Méthodes De Synthèse
The synthesis of [4-(4-Fluorobenzyl)piperazin-1-yl](pyridin-3-yl)methanone can be achieved through a multistep process involving the reaction of 4-fluorobenzylamine with pyridine-3-carboxylic acid, followed by the introduction of a piperazine ring and a methanone group. The reaction conditions and reagents used in the synthesis process can be modified to obtain the compound in different forms and purities.
Applications De Recherche Scientifique
The scientific research application of [4-(4-Fluorobenzyl)piperazin-1-yl](pyridin-3-yl)methanone is primarily focused on its potential as a therapeutic agent for various diseases and disorders. The compound has shown promising results in preclinical studies conducted to explore its efficacy in treating conditions such as anxiety, depression, and schizophrenia. Additionally, the compound has also been studied for its potential use in cancer treatment due to its ability to inhibit certain enzymes involved in tumor growth.
Propriétés
Nom du produit |
[4-(4-Fluorobenzyl)piperazin-1-yl](pyridin-3-yl)methanone |
|---|---|
Formule moléculaire |
C17H18FN3O |
Poids moléculaire |
299.34 g/mol |
Nom IUPAC |
[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-pyridin-3-ylmethanone |
InChI |
InChI=1S/C17H18FN3O/c18-16-5-3-14(4-6-16)13-20-8-10-21(11-9-20)17(22)15-2-1-7-19-12-15/h1-7,12H,8-11,13H2 |
Clé InChI |
HVZPJEHPHXZEEC-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=C(C=C2)F)C(=O)C3=CN=CC=C3 |
SMILES canonique |
C1CN(CCN1CC2=CC=C(C=C2)F)C(=O)C3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



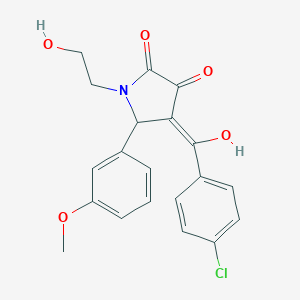

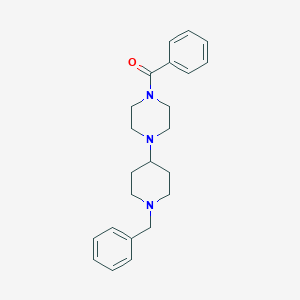
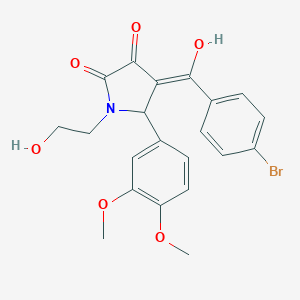
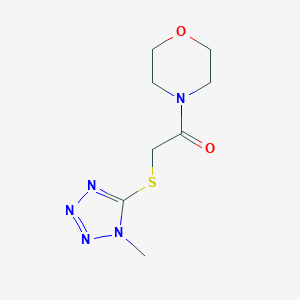

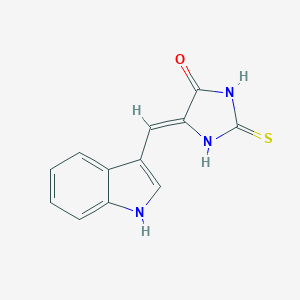





![N-Benzo[1,3]dioxol-5-yl-3-morpholin-4-yl-propionamide](/img/structure/B249273.png)
